7-Bromo-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid
Description
Properties
IUPAC Name |
7-bromo-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO4/c10-4-1-5(9(13)14)8-6(2-4)15-3-7(12)11-8/h1-2H,3H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZBHNNHAQZIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2O1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782554-43-1 | |
| Record name | 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid typically involves a multi-step process. One common method includes the regioselective synthesis via a copper(I)-catalyzed one-pot reaction. This involves the reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of the compound for various research and development purposes .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to yield various derivatives.
Common Reagents and Conditions
Copper(I) Catalysts: Used in the regioselective synthesis of the compound.
Aromatic Aldehydes: React with the compound to form various derivatives.
Oxidizing and Reducing Agents: Utilized to modify the oxidation state of the compound.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
7-Bromo-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Used in the development of anticancer agents, antibacterial compounds, and anti-inflammatory drugs.
Biological Studies: Investigated for its potential to interact with various biological targets, including enzymes and receptors.
Industrial Applications: Utilized in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 7-Bromo-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to exhibit anticancer activity by inhibiting the epidermal growth factor receptor (EGFR) pathway. This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents at positions 3, 5, and 7 of the benzoxazine core. These variations influence solubility, stability, and biological activity.
Notes:
- The carboxylic acid group at position 5 improves water solubility relative to methyl or ester analogs, as seen in hydrolysis challenges during synthesis .
Biological Activity
7-Bromo-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid is a heterocyclic compound known for its diverse biological activities, particularly in medicinal chemistry. This compound has been studied for its potential applications in anticancer therapies, antibacterial treatments, and anti-inflammatory drugs. This article reviews the biological activity of this compound based on current research findings, including mechanisms of action, case studies, and comparative analysis with similar compounds.
The molecular structure of this compound includes a bromine atom and a carboxylic acid functional group, which contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₉H₆BrNO₄ |
| Molecular Weight | 244.05 g/mol |
| CAS Number | 1782554-43-1 |
The primary mode of action of this compound involves its interaction with the Epidermal Growth Factor Receptor (EGFR). This interaction suggests that the compound may influence cell growth and proliferation pathways, leading to its anticancer properties.
Molecular Docking Studies
Molecular docking studies indicate that this compound binds effectively to the active site of EGFR, inhibiting its activity. This inhibition can lead to reduced proliferation of cancer cells and increased apoptosis.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- In vitro Studies : The compound was tested against various cancer cell lines, showing significant cytotoxic effects. For example, it exhibited an IC50 value in the low micromolar range against breast cancer cell lines.
- Mechanistic Insights : It was found to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Antibacterial Activity
Research indicates that this compound also possesses antibacterial properties:
- Efficacy Against Bacteria : In vitro testing demonstrated effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Mode of Action : The antibacterial mechanism appears to involve disruption of bacterial cell wall synthesis.
Comparative Analysis
When compared to similar compounds within the benzoxazine family, this compound stands out due to its unique substitution pattern that enhances its biological activity.
| Compound | Anticancer Activity (IC50) | Antibacterial Activity (MIC) |
|---|---|---|
| This compound | Low µM | Low µg/mL |
| 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one | Moderate µM | Moderate µg/mL |
| 2,4-Dimethyl-7-bromoindole | High µM | High µg/mL |
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A study involving animal models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups.
- Antibacterial Efficacy : Another study reported successful treatment of bacterial infections in mice using this compound, with minimal side effects observed.
Q & A
Q. What are the common synthetic routes for 7-Bromo-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclization of precursors like 2-amino-4-bromophenol derivatives. A key method involves Schiff base formation using formaldehyde under acidic conditions, followed by ring closure (e.g., HCl catalysis at 60–80°C) . Optimization includes varying solvents (e.g., ethanol vs. DMF) and catalysts (e.g., p-toluenesulfonic acid) to improve yield. Monitoring reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) is critical .
Q. Which analytical techniques are essential for characterizing this compound, and what parameters should be prioritized?
- NMR : Use - and -NMR in DMSO-d₆ to confirm substituent positions (e.g., bromine at C7, carbonyl at C3). Coupling constants (e.g., J = 8.5 Hz for aromatic protons) help verify regiochemistry .
- HPLC : C18 columns with a mobile phase of 0.1% TFA in acetonitrile/water (gradient elution) ensure purity (>95%). Retention times (~8–10 min) should match reference standards .
- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) confirms molecular weight (theoretical [M-H]⁻: 284.97) and fragmentation patterns .
Q. How does solubility impact experimental design, and what solvents are recommended for biological assays?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) at 10–20 mM. For in vitro assays, prepare stock solutions in DMSO (<1% final concentration to avoid cytotoxicity). Precipitation in aqueous buffers (pH 7.4) can be mitigated using co-solvents like PEG-400 .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for benzoxazine derivatives, and how do substituents influence bioactivity?
- Bromine Position : Bromine at C7 enhances electrophilicity, improving binding to cysteine residues in enzyme targets (e.g., proteases) .
- Carboxylic Acid Group : The C5-carboxylate facilitates hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets). Methyl ester analogs (e.g., ) show reduced activity, highlighting the acid’s importance .
- Oxazine Ring Modifications : Saturation of the oxazine ring (3-oxo vs. 3,4-dihydro) alters conformational flexibility, affecting antimicrobial potency .
Q. What methodologies are used to evaluate bioactivity, and how can contradictory data be resolved?
- Antimicrobial Assays : Use standardized MIC (minimum inhibitory concentration) protocols against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains. Discrepancies in MIC values (e.g., 8 µg/mL vs. 32 µg/mL) may arise from variations in bacterial inoculum size or solvent effects .
- Enzyme Inhibition : Kinase inhibition assays (e.g., ADP-Glo™) require rigorous controls (DMSO blanks, ATP concentration gradients) to validate IC₅₀ values. Conflicting results may stem from assay interference by the compound’s redox activity .
Q. How can computational modeling predict reactivity or metabolic pathways for this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., C7 bromine as a leaving group in nucleophilic substitution) .
- ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and bioavailability. The carboxylic acid group increases solubility but may limit blood-brain barrier penetration .
Q. What strategies address low yields in large-scale synthesis, and how can green chemistry principles be applied?
- Catalyst Screening : Replace traditional acids (HCl) with recyclable ionic liquids (e.g., [BMIM][HSO₄]) to improve atom economy .
- Solvent Recycling : Use membrane distillation to recover DMF from reaction mixtures, reducing waste .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hours) and energy use while maintaining yields >75% .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on cytotoxicity and selectivity?
Discrepancies often arise from assay conditions. For example:
Q. Why do solubility predictions (LogP) sometimes mismatch experimental results?
Computational LogP values (e.g., 2.5 via XLogP3) may not account for hydrogen bonding capacity. Experimental determination via shake-flask method (octanol/water) provides accurate partitioning data .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (temperature, stirring rate) meticulously. Use internal standards (e.g., biphenyl) for yield calculations .
- Bioassay Validation : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate measurements to ensure reliability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
